Mecysteine

Description

Properties

IUPAC Name |

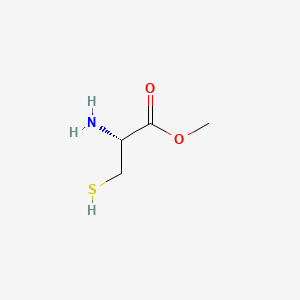

methyl (2R)-2-amino-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHPZGUONZRGO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048365 | |

| Record name | Methyl L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Sulfur-like odour | |

| Record name | L-Cysteine methyl ester hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | L-Cysteine methyl ester hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2485-62-3, 18598-63-5 | |

| Record name | L-Cysteine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecysteine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mecysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mecysteine Hydrochloride: A Multifaceted Approach to Respiratory Therapy

An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine hydrochloride is a mucolytic agent that plays a crucial role in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus.[1] Its therapeutic efficacy stems from a multi-pronged mechanism of action that extends beyond simple mucolysis to include significant antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of this compound hydrochloride, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. By presenting quantitative data from relevant studies, outlining detailed experimental protocols, and visualizing complex biological processes, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics.

Core Mechanisms of Action

This compound hydrochloride's therapeutic effects in respiratory therapy are primarily attributed to three interconnected mechanisms:

-

Mucolytic Action: The principal mechanism involves the direct breakdown of the complex structure of mucus, leading to a reduction in its viscosity and elasticity.[1]

-

Antioxidant Properties: this compound hydrochloride exhibits significant antioxidant activity, protecting respiratory tissues from oxidative damage.

-

Anti-inflammatory Effects: The compound modulates key inflammatory pathways, contributing to the resolution of inflammation in the airways.

Mucolytic Action: Depolymerization of Mucin Glycoproteins

The high viscosity of mucus in pathological conditions is largely due to the extensive network of disulfide bonds (-S-S-) that cross-link high-molecular-weight mucin glycoproteins.[1] this compound hydrochloride, a thiol-containing compound, acts as a reducing agent. Its free sulfhydryl group (-SH) directly cleaves these disulfide bonds, breaking down the complex mucin polymer network into smaller, less viscous subunits.[1] This depolymerization results in a marked decrease in sputum viscosity, facilitating its removal from the respiratory tract through ciliary action and coughing.[2]

Antioxidant Properties: Scavenging of Reactive Oxygen Species and Glutathione Precursor

Oxidative stress, driven by an imbalance between reactive oxygen species (ROS) and antioxidants, plays a significant role in the pathogenesis of chronic respiratory diseases. This compound hydrochloride contributes to the antioxidant defense in two primary ways:

-

Direct ROS Scavenging: The thiol group of this compound hydrochloride can directly neutralize ROS, such as hydrogen peroxide (H₂O₂), protecting the respiratory epithelium from oxidative damage.

-

Replenishment of Glutathione (GSH): this compound acts as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[3] By increasing the intracellular pool of cysteine, a rate-limiting substrate for GSH synthesis, this compound hydrochloride enhances the capacity of the glutathione redox system to neutralize oxidants and maintain cellular redox homeostasis.[4] This is particularly crucial in conditions like COPD, where GSH levels in the lungs are often depleted.[4]

Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of many respiratory diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Studies on related thiol compounds suggest that this compound hydrochloride can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in airway epithelial cells. This inhibition is thought to occur through the modulation of the intracellular redox state, which in turn affects the activity of IκB kinase (IKK), the enzyme responsible for activating NF-κB. By suppressing NF-κB activation, this compound hydrochloride can reduce the production of inflammatory mediators, thereby attenuating the inflammatory response in the lungs.[6]

Quantitative Data on Therapeutic Effects

While specific quantitative data for this compound hydrochloride are limited in publicly available literature, studies on the closely related mucolytic agent, S-carboxymethylcysteine, provide valuable insights into the expected clinical efficacy.

| Parameter | Study Population | Treatment | Outcome | Reference |

| Sputum Viscosity | 82 patients with chronic bronchitis | S-carboxymethylcysteine | Reduction in viscosity of morning sputum aliquots | [7] |

| Forced Expiratory Volume in 1 second (FEV1) | 82 patients with chronic bronchitis | S-carboxymethylcysteine | Improvement in ventilation as estimated by FEV1 | [7] |

Note: The referenced study reported qualitative improvements. Specific percentage changes were not provided.

Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol provides a method for evaluating the mucolytic potential of thiol-containing compounds like this compound hydrochloride using porcine gastric mucin as a model for respiratory mucus.

Materials:

-

Porcine Gastric Mucin (PGM)

-

Tris-HCl buffer (pH 7.4)

-

This compound hydrochloride solutions of varying concentrations

-

Viscometer (e.g., cone-plate or capillary viscometer)

-

Water bath at 37°C

Procedure:

-

Preparation of Mucin Solution: Prepare a 2% (w/v) PGM solution in Tris-HCl buffer. Stir gently for at least 2 hours to ensure complete hydration.

-

Incubation: Mix equal volumes of the PGM solution and this compound hydrochloride solution (or vehicle control) in a test tube.

-

Incubate the mixture in a water bath at 37°C for 30 minutes.

-

Viscosity Measurement: After incubation, measure the viscosity of the samples using a calibrated viscometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage reduction in viscosity for each concentration of this compound hydrochloride compared to the vehicle control.

In Vivo Assessment of Mucolytic Activity (Animal Model)

A common animal model to assess in vivo mucolytic activity involves inducing mucus hypersecretion in rodents and then evaluating the effect of the test compound on mucus clearance.

Animals:

-

Male Sprague-Dawley rats (200-250g)

Procedure:

-

Induction of Mucus Hypersecretion: Expose rats to sulfur dioxide (SO₂) inhalation (e.g., 200 ppm for 3 hours) to induce bronchitis and mucus hypersecretion.

-

Drug Administration: Administer this compound hydrochloride or vehicle control orally or via intratracheal instillation.

-

Tracheal Mucus Collection: At a designated time point after drug administration, anesthetize the animals and collect tracheal mucus. This can be done by lavaging the trachea with a known volume of saline and collecting the lavage fluid.

-

Analysis of Mucus Properties:

-

Viscosity: Measure the viscosity of the collected tracheal lavage fluid.

-

Mucin Content: Quantify the amount of mucin in the lavage fluid using methods like ELISA for specific mucins (e.g., MUC5AC).

-

-

Data Analysis: Compare the viscosity and mucin content of the tracheal lavage fluid from the this compound hydrochloride-treated group with the control group.

Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant scavenging activity of a compound against peroxyl radicals.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

-

Trolox (a water-soluble vitamin E analog) - as a standard

-

This compound hydrochloride solutions

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare working solutions of fluorescein, AAPH, Trolox standards, and this compound hydrochloride in phosphate buffer.

-

Assay Setup: In a 96-well plate, add fluorescein solution to all wells. Then, add either Trolox standard, this compound hydrochloride sample, or buffer (for blank).

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add AAPH solution to all wells to initiate the radical-induced oxidation of fluorescein.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 2 minutes for at least 60 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound hydrochloride is then determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents.

Conclusion

This compound hydrochloride is a potent therapeutic agent for respiratory diseases characterized by mucus hypersecretion. Its efficacy is rooted in a triad of mechanisms: effective mucolysis through the cleavage of mucin disulfide bonds, robust antioxidant activity via direct ROS scavenging and replenishment of glutathione stores, and significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This multifaceted mechanism of action makes this compound hydrochloride a valuable tool in the management of chronic bronchitis, COPD, and other muco-obstructive respiratory conditions. Further research, particularly quantitative clinical studies, will be beneficial in further elucidating its full therapeutic potential and optimizing its clinical application.

References

- 1. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. iris.unito.it [iris.unito.it]

- 4. Oxidative Stress and Respiratory System: Pharmacological and Clinical Reappraisal of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myeloid cells control termination of lung inflammation through the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology and pathophysiology of mucus and mucolytic use in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-carboxymethylcysteine in the fluidification of sputum and treatment of chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Pharmacological Properties of Mecysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine, a methyl ester derivative of the amino acid L-cysteine, is a mucolytic agent primarily utilized in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. Its therapeutic efficacy is rooted in a dual mechanism of action: the direct cleavage of disulfide bonds within mucin glycoproteins, leading to a reduction in mucus viscosity, and a potent antioxidant effect mediated by its free thiol group. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. It further details relevant experimental protocols for the evaluation of mucolytic agents and outlines the key signaling pathways implicated in its antioxidant activity. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel respiratory therapeutics.

Introduction

Chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis are frequently associated with the overproduction of thick, tenacious mucus, which impairs mucociliary clearance, obstructs airways, and increases the risk of infection.[1] Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of mucus, facilitating its removal from the respiratory tract.[1] this compound hydrochloride, a prominent member of this class, offers a targeted approach to mucus fluidification.[1][2] This guide delves into the core scientific principles governing the therapeutic action of this compound.

Biochemical Properties

This compound, chemically known as methyl (2R)-2-amino-3-sulfanylpropanoate, is the methyl ester of L-cysteine.[3] The hydrochloride salt is typically used in pharmaceutical formulations to improve stability and solubility.

| Property | Value | Reference |

| Chemical Formula | C4H9NO2S · HCl | [3] |

| Molecular Weight | 171.6 g/mol | [3] |

| Appearance | White solid | [3] |

| Key Functional Group | Thiol (-SH) | [1] |

The presence of the thiol group is central to this compound's biochemical activity, conferring both its mucolytic and antioxidant properties.[1]

Pharmacological Properties

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Mucolytic Action: The primary mechanism involves the cleavage of disulfide bonds that cross-link high-molecular-weight mucin glycoproteins in the mucus. The free thiol group (-SH) of this compound acts as a reducing agent, breaking these bonds and depolymerizing the mucin network. This results in a decrease in the viscosity and elasticity of the mucus, making it easier to expectorate.[1][2]

-

Antioxidant Action: The thiol group can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. By neutralizing these damaging free radicals, this compound helps to protect the respiratory epithelium from oxidative stress and reduce inflammation.[1] This antioxidant activity is also linked to the replenishment of intracellular glutathione (GSH), a key endogenous antioxidant.[4]

Mechanism of Action of this compound.

Pharmacokinetics

While specific quantitative pharmacokinetic data for this compound is limited, general characteristics can be described.[1] For context, data for the related mucolytic S-carboxymethylcysteine (carbocisteine) is provided.[5]

| Parameter | Description | Value (S-carboxymethylcysteine) | Reference |

| Absorption | Rapidly absorbed after oral administration. | Tmax: 1-1.7 hours | [6] |

| Distribution | Distributed throughout the body, reaching respiratory tissues. | - | [1] |

| Metabolism | Metabolized in the liver. | - | [1] |

| Excretion | Primarily excreted through the urine. | Plasma half-life: 1.33 hours | [1][6] |

| Cmax | Maximum serum concentration. | 1.29-11.22 µg/ml | [5] |

| Css(av) | Average steady-state concentration. | 1.30-8.40 µg/ml | [5] |

Note: The provided quantitative data is for S-carboxymethylcysteine and should be considered as an analogue for this compound. Further studies are required to determine the precise pharmacokinetic profile of this compound.

Pharmacodynamics

| Compound | Concentration | Effect on Mucus Properties | Reference |

| Methylcysteine Hydrochloride | 600-1200 mg/day (clinical) | Reduced sputum viscidity, increased sputum volume | [2] |

| N-acetylcysteine (in vitro) | 20% solution | Decreased storage modulus of sputum | [7] |

| N-acetylcysteine (in vitro) | 10-60 mg/10 ml | Linear decrease in viscosity |

Signaling Pathway Modulation

The antioxidant properties of thiol-containing compounds like this compound are believed to involve the modulation of intracellular signaling pathways associated with inflammation and oxidative stress. While direct studies on this compound are scarce, research on related compounds suggests a role in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Oxidative stress can activate this pathway, leading to the transcription of pro-inflammatory genes. Thiol antioxidants are thought to inhibit NF-κB activation, thereby reducing inflammation.

Proposed Inhibition of the NF-κB Pathway by this compound.

Experimental Protocols

The evaluation of mucolytic agents like this compound involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.

In Vitro Mucolytic Activity Assay

Objective: To quantify the dose-dependent effect of this compound on the viscosity of mucus.

Methodology:

-

Sample Preparation: Use either sputum collected from patients with chronic respiratory diseases or a standardized mucin solution (e.g., porcine gastric mucin).

-

Treatment: Prepare a range of this compound hydrochloride concentrations. Add a fixed volume of each concentration to the mucus samples. Include a saline control.

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

-

Viscosity Measurement: Determine the viscoelastic properties of the samples using a rheometer. Key parameters to measure include dynamic viscosity and storage modulus.

-

Data Analysis: Calculate the percentage reduction in viscosity for each this compound concentration compared to the control. Plot a dose-response curve to determine the EC50.

Workflow for In Vitro Mucolytic Activity Assay.

Preclinical Evaluation Workflow

The preclinical development of a mucolytic agent follows a structured workflow to establish safety and efficacy before advancing to human clinical trials.

Preclinical Development Workflow for a Mucolytic Agent.

Conclusion

This compound is a valuable therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion. Its dual action as a mucolytic and an antioxidant provides a comprehensive approach to improving airway clearance and protecting the respiratory epithelium. While further research is needed to fully elucidate its quantitative pharmacokinetic and pharmacodynamic profile, as well as its precise interactions with intracellular signaling pathways, the existing evidence strongly supports its clinical utility. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this compound and other novel mucolytic agents.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Carboxymethyl-l-cysteine: a multiple dosing study using pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease | MDPI [mdpi.com]

- 6. The effects of mucolytic agents and stirring on sputum viscoelasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Mucolytic Action of Mecysteine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine hydrochloride, a thiol-containing compound, is a mucolytic agent employed in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. Its primary mechanism of action involves the depolymerization of mucin glycoproteins through the cleavage of disulfide bonds, leading to a reduction in mucus viscosity and elasticity, thereby facilitating its clearance from the airways.[1] This technical guide provides an in-depth analysis of the mucolytic properties of this compound hydrochloride, including its biochemical mechanism, available efficacy data, and relevant experimental protocols for its evaluation. Due to the limited availability of extensive quantitative data for this compound hydrochloride, this guide also incorporates comparative data and methodologies for other prominent thiol-based mucolytics, such as N-acetylcysteine (NAC), to provide a comprehensive framework for research and development.

Introduction: The Challenge of Mucus Hypersecretion

In numerous respiratory pathologies, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchitis, the overproduction and hypersecretion of mucus are hallmark features.[2] This pathological mucus is often characterized by increased viscoelasticity due to the high concentration and cross-linking of mucin glycoproteins, primarily MUC5AC and MUC5B.[3] The dense, gel-like structure of this abnormal mucus impairs mucociliary clearance, leading to airway obstruction, recurrent infections, and chronic inflammation.[4] Mucolytic agents are a class of drugs designed to alter the biophysical properties of mucus, making it less viscous and easier to expectorate.[1]

This compound hydrochloride, also known as L-cysteine methyl ester hydrochloride, is a derivative of the amino acid L-cysteine.[5][6] Its mucolytic activity stems from the presence of a free sulfhydryl (-SH) group, which is characteristic of thiol-based mucolytics.[2]

Core Mechanism of Mucolytic Action

The primary mucolytic action of this compound hydrochloride is the disruption of the complex polymeric structure of mucin glycoproteins.[1] This process can be broken down into the following key steps:

-

Disulfide Bond Cleavage: Mucin polymers are extensively cross-linked by disulfide bonds (-S-S-) between cysteine residues within their peptide chains. These bonds are crucial for maintaining the high viscosity and elasticity of mucus.[2] The free sulfhydryl group of this compound hydrochloride acts as a reducing agent, cleaving these disulfide bonds to form mixed disulfides. This action breaks down the large mucin aggregates into smaller, less cross-linked subunits.[2]

-

Reduction of Viscoelasticity: The depolymerization of the mucin network directly leads to a decrease in both the viscosity (resistance to flow) and elasticity (ability to return to its original shape after deformation) of the mucus.[1] This change in rheological properties transforms the thick, tenacious mucus into a more fluid secretion.

-

Enhanced Mucociliary Clearance: The less viscous mucus can be more easily transported by the ciliary action of the respiratory epithelium and cleared from the airways through coughing.[2]

Mandatory Visualization: Mechanism of Disulfide Bond Cleavage

Caption: Cleavage of mucin disulfide bonds by this compound hydrochloride.

Antioxidant and Anti-inflammatory Properties

Beyond its direct mucolytic effects, the thiol group of this compound hydrochloride imparts antioxidant properties.[2] It can neutralize reactive oxygen species (ROS), which are implicated in the airway inflammation and tissue damage associated with chronic respiratory diseases.[2] The reduction of oxidative stress may, in turn, modulate inflammatory signaling pathways.

While direct evidence for this compound hydrochloride's impact on specific signaling pathways is limited, compounds with similar structures, such as N-acetylcysteine, are known to influence key inflammatory and antioxidant pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules in the airways.[7][8] Oxidative stress is a known activator of the NF-κB pathway. By scavenging ROS, thiol-containing antioxidants like this compound hydrochloride may indirectly inhibit NF-κB activation, leading to a reduction in the inflammatory response.[8]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the endogenous antioxidant response.[9][10] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes.[9] Some thiol compounds have been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic defense against oxidative damage.[11]

Mandatory Visualization: Potential Signaling Pathways

Caption: Potential influence of this compound on inflammatory and antioxidant pathways.

Data Presentation: Efficacy of this compound Hydrochloride and Comparators

Quantitative data on the mucolytic efficacy of this compound hydrochloride is not extensively available in publicly accessible literature. However, some studies on its synonym, L-cysteine methyl ester hydrochloride, provide insights into its activity. For a comprehensive understanding, this data is presented alongside data for the widely studied mucolytic, N-acetylcysteine.

Table 1: In Vitro Mucolytic and Secretory Activity

| Compound | Concentration Range | Model System | Observed Effect | Citation(s) |

| L-cysteine methyl ester hydrochloride | 100 nM - 100 µM | Tracheal Secretory Cells | Stimulates secretory activity; reduces viscosity of secretory cell mucus. | [12][13] |

| N-acetylcysteine | 10⁻³ - 10⁻¹ M | Porcine Gastric Mucin | Marked viscoelasticity-lowering effect. | |

| N-acetylcysteine | Not specified | Cystic Fibrosis Sputum | Reduced bulk viscoelasticity by ~60%. | [14] |

Table 2: Clinical Efficacy of Thiol-Based Mucolytics in COPD

| Compound | Study | Key Findings | Citation(s) |

| Methylcysteine hydrochloride | Not specified | Used to reduce sputum viscosity in chronic bronchitis. | [15] |

| Carbocisteine (related mucolytic) | PEACE Study | 1-year treatment reduced exacerbations and improved quality of life in COPD patients. | [15] |

| Various Mucolytics (including L-methylcysteine) | Systematic Review & Meta-analysis | Significantly reduced exacerbation and hospitalization rates in stable COPD. | [16] |

Experimental Protocols

Sputum Rheology Analysis

Objective: To quantify the effect of a mucolytic agent on the viscoelastic properties of sputum.

Methodology:

-

Sputum Collection and Preparation:

-

Sputum is collected from patients, often induced by inhalation of hypertonic saline.

-

Saliva is removed, and the sample is immediately placed on ice.

-

For consistency, samples can be homogenized by vortexing.

-

-

Rheological Measurements:

-

A rotational rheometer with a cone-plate or parallel-plate geometry is used.

-

The sputum sample is loaded onto the rheometer plate.

-

Oscillatory shear tests are performed to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

-

Measurements can be taken over a range of frequencies and strain amplitudes.

-

The mucolytic agent is added to the sputum sample, and measurements are repeated to determine the change in G' and G''.

-

Mandatory Visualization: Sputum Rheology Workflow

Caption: Workflow for assessing the effect of a mucolytic on sputum rheology.

Quantification of Disulfide Bond Cleavage

Objective: To quantify the reduction of disulfide bonds in mucin by a thiol-containing mucolytic.

Methodology (adapted from Ellman's Assay):

-

Sample Preparation: A solution of purified mucin (e.g., from porcine stomach) is prepared in a suitable buffer.

-

Reaction: The mucin solution is incubated with varying concentrations of this compound hydrochloride for a defined period.

-

Quantification of Free Thiols:

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is added to the samples.

-

DTNB reacts with free sulfhydryl groups to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

-

The increase in absorbance at 412 nm in the presence of this compound hydrochloride, compared to a control without the mucolytic, indicates the number of disulfide bonds that have been reduced to free thiols.

-

In Vitro Cell Culture Models for Mucin Expression

Objective: To investigate the effect of this compound hydrochloride on the expression of mucin genes (e.g., MUC5AC) in airway epithelial cells.

Methodology:

-

Cell Culture: Human bronchial epithelial cell lines (e.g., NCI-H292) are cultured under conditions that promote mucin expression.

-

Treatment: The cell cultures are treated with varying concentrations of this compound hydrochloride.

-

Analysis of Mucin Gene Expression (RT-qPCR):

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR is carried out using primers specific for MUC5AC and a reference gene.

-

The relative expression of MUC5AC is calculated to determine the effect of the treatment.

-

-

Analysis of Mucin Protein Expression (Western Blot):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody against MUC5AC, followed by a secondary antibody.

-

The protein bands are visualized and quantified.

-

Conclusion and Future Directions

This compound hydrochloride exerts its mucolytic effect primarily through the cleavage of disulfide bonds in mucin glycoproteins, a mechanism it shares with other thiol-based mucolytics. While direct quantitative data on its efficacy is limited, its chemical structure and the available evidence suggest it is a viable mucolytic agent. Its antioxidant properties may provide additional therapeutic benefits by mitigating inflammation in chronic respiratory diseases.

Future research should focus on:

-

Quantitative Rheological Studies: Conducting dose-response studies to quantify the effect of this compound hydrochloride on the viscoelastic properties of sputum from patients with various respiratory diseases.

-

Mechanistic Studies on Signaling Pathways: Investigating the direct effects of this compound hydrochloride on the NF-κB and Nrf2 signaling pathways in relevant airway epithelial cell models.

-

Comparative Efficacy Studies: Performing head-to-head comparisons of this compound hydrochloride with other mucolytics, such as N-acetylcysteine and erdosteine, in both in vitro and clinical settings.

A more comprehensive understanding of the quantitative effects and molecular mechanisms of this compound hydrochloride will be crucial for optimizing its clinical use and for the development of novel mucolytic therapies.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. L-Cysteine, methyl ester | C4H9NO2S | CID 29145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Cysteine methyl ester hydrochloride | 18598-63-5 [chemicalbook.com]

- 7. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Nrf2 in Disease: Novel Molecular Mechanisms and Therapeutic Approaches – Pulmonary Disease/Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Excess homocysteine upregulates the NRF2-antioxidant pathway in retinal Müller glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Buy L-CYSTEINE METHYL ESTER HYDROCHLORIDE | 871018-11-0 [smolecule.com]

- 14. N-acetylcysteine Enhances Cystic Fibrosis Sputum Penetration and Airway Gene Transfer by Highly Compacted DNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gpnotebook.com [gpnotebook.com]

- 16. Efficacy and safety of mucolytics in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Mecysteine's Thiol Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine, a molecule bearing a reactive thiol group, exhibits significant antioxidant properties that complement its well-established mucolytic activity. This technical guide delves into the core mechanisms by which this compound's thiol group confers protection against oxidative stress. It explores both direct free radical scavenging and the modulation of endogenous antioxidant defense pathways, particularly the Keap1-Nrf2 signaling cascade. This document provides a comprehensive overview of the experimental evidence, presents available quantitative data, and outlines detailed protocols for the evaluation of this compound's antioxidant potential, aiming to support further research and drug development in this area.

Introduction: The Dual Role of this compound

This compound, chemically known as S-carboxymethyl-L-cysteine, is a mucolytic agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus.[1] Beyond its ability to break down disulfide bonds in mucoproteins, the thiol (-SH) group in this compound's structure endows it with potent antioxidant capabilities.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in many chronic diseases, including respiratory disorders. This compound's ability to counteract oxidative stress, therefore, represents a significant aspect of its therapeutic profile.

This guide will explore the multifaceted antioxidant properties of this compound's thiol group, providing a detailed examination of its mechanisms of action and the experimental methodologies used to characterize them.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound's thiol group can be broadly categorized into two main mechanisms: direct scavenging of reactive oxygen species and indirect antioxidant effects through the upregulation of endogenous antioxidant systems.

Direct Radical Scavenging

The thiol group of this compound can directly donate a hydrogen atom to neutralize a variety of highly reactive and damaging free radicals.[2] This process converts the free radical into a more stable, less harmful molecule. The primary mechanism involves the thiol group (-SH) being oxidized to a thiyl radical (RS•), which is relatively stable and can be subsequently reduced back to its thiol form by other antioxidants like glutathione.

Key reactive oxygen species that can be scavenged by thiol-containing compounds include:

-

Hydroxyl Radical (•OH): One of the most reactive and damaging ROS, it can react with virtually all biological macromolecules. The reaction of cysteine, a related thiol compound, with the hydroxyl radical is extremely fast, with rate constants in the order of 109 to 1010 M-1s-1.[3][4]

-

Superoxide Anion (O₂⁻•): While less reactive than the hydroxyl radical, it is a precursor to other more potent ROS. The reaction rate of superoxide with N-acetylcysteine, another thiol antioxidant, has been estimated to be around 68 M-1s-1.[5]

-

Hydrogen Peroxide (H₂O₂): While not a free radical itself, it can be converted to the highly reactive hydroxyl radical via the Fenton reaction. The reaction of cysteine with hydrogen peroxide is a two-step nucleophilic process.[6]

Indirect Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway

A crucial indirect antioxidant mechanism of thiol-containing compounds like this compound involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[8] Keap1 contains highly reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[8] Thiol-reactive compounds can modify these cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.[10]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression.[10] These genes encode for a wide array of protective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and reactive electrophiles.

The activation of the Keap1-Nrf2 pathway by this compound's thiol group leads to a broad and sustained enhancement of the cell's intrinsic antioxidant capacity.

Quantitative Data on Antioxidant Activity

While extensive quantitative data specifically for this compound's antioxidant activity is limited in the publicly available literature, data from related thiol compounds, particularly N-acetylcysteine (NAC), can provide a valuable point of reference. It is important to note that these values are for comparative purposes and may not directly reflect the activity of this compound.

| Compound | Assay | IC50 / EC50 Value | Reference |

| N-acetylcysteine (NAC) | DPPH Radical Scavenging | 89.23 µM | [10] |

| S-allyl-L-cysteine (SAC) | DPPH Radical Scavenging | > 1000 µM (approx.) | [11] |

| S-allyl-L-cysteine (SAC) | ABTS Radical Scavenging | > 1000 µM (approx.) | [11] |

| BHT (Butylated hydroxytoluene) | DPPH Radical Scavenging | ~25 - 393 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[13]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.

-

Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the same solvent as the DPPH solution.

-

Reaction: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with each concentration of the this compound solution. Include a blank (solvent only) and a control (DPPH solution with solvent instead of this compound).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method to determine the total antioxidant capacity of a substance.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. In the presence of an antioxidant, the colored radical cation is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.[13]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: Dilute the prepared ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the appropriate solvent.

-

Reaction: Add a small volume of the this compound solution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Western Blot Analysis for Nrf2 Nuclear Translocation

This technique is used to determine the activation of the Keap1-Nrf2 pathway by assessing the accumulation of Nrf2 in the nucleus.

Principle: Following treatment with an activator like this compound, cells are fractionated to separate the cytoplasm and the nucleus. The protein levels of Nrf2 in each fraction are then quantified by Western blotting using an antibody specific to Nrf2. An increase in nuclear Nrf2 indicates pathway activation.[9]

Protocol:

-

Cell Culture and Treatment: Plate suitable cells (e.g., human bronchial epithelial cells like BEAS-2B) and treat them with various concentrations of this compound for different time points.[6][13]

-

Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard biochemical protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imager or X-ray film.[9]

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., β-actin or GAPDH).[14]

Quantitative Real-Time PCR (qPCR) for Antioxidant Enzyme Gene Expression

qPCR is used to measure the change in the expression of Nrf2 target genes following treatment with this compound.

Principle: Total RNA is extracted from cells treated with this compound and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC). The increase in gene expression is quantified relative to a housekeeping gene.

Protocol:

-

Cell Culture and Treatment: Treat cells (e.g., BEAS-2B) with this compound as described for the Western blot protocol.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit or a standard method like TRIzol extraction.

-

cDNA Synthesis: Reverse-transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: Perform qPCR using a qPCR instrument, a SYBR Green or TaqMan-based master mix, and specific primers for the target genes and a housekeeping gene (e.g., ACTB or GAPDH).[15]

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in this compound-treated cells compared to untreated controls.

Example Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| HMOX1 | CAGGCAGAGAATGCTGAGTTC | GCTTCACATAGCGCTGCA |

| NQO1 | ATGTATGACAAAGGCCGGAGA | TCCCTTGCAGAGAGTACATGG |

| GCLC | GCTGTCACCATGTATTTCCG | TCTTGCTTTACACGGACACC |

| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |

Note: Primer sequences should be validated for specificity and efficiency before use.

Visualizations of Mechanisms and Workflows

Signaling Pathway of this compound's Antioxidant Action

Caption: this compound's dual antioxidant mechanism: direct ROS scavenging and indirect activation of the Keap1-Nrf2 pathway.

Experimental Workflow for Assessing Antioxidant Activity

Caption: A general experimental workflow for evaluating the antioxidant properties of this compound.

Logical Relationship of Keap1-Nrf2 Pathway Activation

Caption: Logical flow of the Keap1-Nrf2 pathway activation by thiol-reactive compounds.

Conclusion and Future Directions

The thiol group of this compound is a key contributor to its therapeutic effects, providing significant antioxidant activity through both direct and indirect mechanisms. While its direct radical scavenging capabilities are noteworthy, its ability to upregulate the body's own antioxidant defenses via the Keap1-Nrf2 pathway offers a more profound and sustained protective effect.

Further research is warranted to fully elucidate the quantitative antioxidant capacity of this compound. Specifically, studies determining its IC50/EC50 values in various antioxidant assays and its reaction rate constants with different ROS are needed to provide a more complete picture of its direct scavenging potential. Moreover, in-depth investigations into the specific cysteine residues on Keap1 that are targeted by this compound would provide valuable insights into its mechanism of Nrf2 activation. A deeper understanding of these properties will be instrumental in optimizing the clinical use of this compound and in the development of novel thiol-based antioxidant therapies.

References

- 1. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the rate constant for the reaction of hydroxyl and oxide radicals with cysteine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The reaction of superoxide radical with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular and Molecular Signatures of Oxidative Stress in Bronchial Epithelial Cell Models Injured by Cigarette Smoke Extract | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ANTIOXIDANT PHARMACOLOGIAL THERAPIES FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Activation of Nrf2-Antioxidant Response Element Mediated Glutamate Cysteine Ligase Expression in Hepatoma Cell line by Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. s-Ethyl Cysteine and s-Methyl Cysteine Protect Human Bronchial Epithelial Cells Against Hydrogen Peroxide Induced Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2 Activation Protects Against Organic Dust and Hydrogen Sulfide Exposure Induced Epithelial Barrier Loss and K. pneumoniae Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and evaluation of antioxidant and reference genes for quantitative real-time PCR in blood of Caiman latirostris - PMC [pmc.ncbi.nlm.nih.gov]

Oral Mecysteine: A Review of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine hydrochloride, a mucolytic agent, is utilized in the management of respiratory conditions characterized by excessive or viscous mucus.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of oral this compound. While clinical studies have demonstrated its efficacy in improving mucus clearance, detailed public data on its pharmacokinetic profile remains limited.[3] This document synthesizes the available information, outlines putative metabolic pathways based on related compounds, and identifies key areas for future research.

Introduction

This compound, also known as cysteine methyl ester, is a thiol-containing compound that acts as a mucolytic by cleaving disulfide bonds in mucoproteins, thereby reducing mucus viscosity and elasticity.[1] This action facilitates the expectoration of mucus from the respiratory tract, improving breathing in patients with conditions such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of oral this compound is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems.

Pharmacokinetics of Oral this compound

General pharmacokinetic information suggests that after oral administration, this compound hydrochloride is rapidly absorbed from the gastrointestinal tract.[3] It is then distributed to various tissues, with a notable concentration in respiratory tissues where it exerts its therapeutic effect.[3] The drug is reported to be metabolized in the liver and its metabolites are primarily excreted through the urine.[3]

Absorption and Bioavailability

Currently, there is a lack of publicly available quantitative data regarding the absolute bioavailability, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) of oral this compound in humans. The rapid absorption mentioned in general descriptions suggests a relatively fast onset of action.[3]

Distribution

Following absorption, this compound is distributed throughout the body.[3] Its accumulation in respiratory tissues is key to its mucolytic activity.[3] No specific data on the volume of distribution or the extent of protein binding for this compound is currently available in the reviewed literature.

Metabolism and Excretion

This compound is metabolized in the liver and excreted primarily via the kidneys.[3] The specific metabolic pathways for this compound have not been fully elucidated in the available literature. However, based on its chemical structure as a cysteine derivative, its metabolism is likely to follow the established pathways for cysteine and other sulfur-containing amino acids.

Putative Metabolic Pathways of this compound

Given the absence of specific metabolic studies on this compound, its metabolic fate can be inferred from the well-documented metabolism of homocysteine and cysteine. The primary metabolic processes for such compounds involve remethylation and transsulfuration pathways.[4][5][6]

A putative metabolic pathway for this compound would likely involve its hydrolysis to cysteine and methanol. Cysteine then enters its established metabolic pathways. The diagram below illustrates a potential metabolic sequence.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

General Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical study designed to evaluate the pharmacokinetics of an oral drug.

Caption: General workflow for a pharmacokinetic study.

Analytical Methods

The quantification of this compound and its metabolites in biological fluids is essential for pharmacokinetic analysis. Due to its structural similarity to cysteine, analytical methods developed for cysteine and other thiols would be applicable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[7] Pre-column derivatization may be necessary to enhance the chromatographic retention and detection of this compound.[8]

Data Presentation

As no specific quantitative pharmacokinetic data for oral this compound was found in the publicly available literature, a data table for comparison cannot be provided at this time. Future research is needed to establish these critical parameters.

Conclusion and Future Directions

The available information on the pharmacokinetics of oral this compound is largely qualitative. While it is understood to be a rapidly absorbed mucolytic agent that is metabolized in the liver, there is a significant gap in the scientific literature regarding its quantitative pharmacokinetic profile. To fully characterize the clinical pharmacology of this compound and optimize its therapeutic use, dedicated clinical studies are required.

Future research should focus on:

-

Phase I clinical trials in healthy volunteers to determine the single- and multiple-dose pharmacokinetics of oral this compound.

-

Bioavailability studies to quantify the extent of oral absorption.

-

Metabolite identification studies to confirm the presumed metabolic pathways.

-

Food-effect studies to assess the impact of food on the absorption of this compound.

-

Drug-drug interaction studies to evaluate potential interactions with co-administered medications.

A thorough understanding of these aspects will provide a solid foundation for evidence-based dosing recommendations and the potential development of improved formulations.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

Mecysteine's Effect on Reactive Oxygen Species (ROS) in Respiratory Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are a critical factor in the pathogenesis of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, cellular damage, inflammation, and disease progression. Mecysteine, a thiol-containing compound, and its analogues have emerged as promising therapeutic agents due to their ability to counteract oxidative stress in respiratory tissues. This technical guide provides a comprehensive overview of the mechanisms of action of this compound and related compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the core signaling pathways involved. While direct quantitative data for this compound is limited, this guide draws upon extensive research on the closely related and well-studied N-acetylcysteine (NAC) and other thiol compounds like S-methyl cysteine (SMC) to provide a robust understanding of the potential effects of this compound.

Core Mechanisms of Action

This compound and its analogues exert their antioxidant effects in respiratory tissues through a dual mechanism:

-

Direct ROS Scavenging: The thiol group (-SH) present in this compound can directly neutralize reactive oxygen species.[1] This chemical reaction detoxifies harmful oxidants, protecting the respiratory epithelium from damage and reducing inflammation.[1]

-

Indirect Antioxidant Effect via Glutathione (GSH) Replenishment: this compound serves as a precursor for the synthesis of L-cysteine, a crucial amino acid for the production of glutathione (GSH).[2][3] GSH is a major endogenous antioxidant, and its depletion is a hallmark of many inflammatory lung diseases.[3][4][5] By restoring intracellular GSH levels, this compound enhances the lung's natural antioxidant capacity.

Quantitative Data on the Effects of Thiol Compounds on Oxidative Stress Markers

While specific quantitative data for this compound is sparse in the available literature, extensive research on N-acetylcysteine (NAC) and S-methyl cysteine (SMC) provides valuable insights into the potential efficacy of this compound in mitigating oxidative stress in respiratory tissues. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Effects of S-Methyl Cysteine (SMC) and S-Ethyl Cysteine (SEC) on Oxidative Stress in Human Bronchial Epithelial Cells (BEAS-2B) and a Mouse Model of Acute Lung Injury

| Parameter | Model System | Treatment | Key Findings | Reference |

| Intracellular ROS | H₂O₂-treated BEAS-2B cells | 4, 8, or 16 µmol/L SMC/SEC pretreatment | Dose-dependently reduced ROS generation.[6] | [6] |

| Glutathione (GSH) Level | H₂O₂-treated BEAS-2B cells | 4, 8, or 16 µmol/L SMC/SEC pretreatment | Maintained glutathione levels.[6] | [6] |

| Glutathione Peroxidase (GPx) Activity | H₂O₂-treated BEAS-2B cells | 4, 8, or 16 µmol/L SMC/SEC pretreatment | Maintained GPx activity.[6] | [6] |

| Glutathione Reductase (GR) Activity | H₂O₂-treated BEAS-2B cells | 4, 8, or 16 µmol/L SMC/SEC pretreatment | Maintained GR activity.[6] | [6] |

| GSH Content in Lung | LPS-induced acute lung injury in mice | 0.5% or 1% SMC/SEC in drinking water | Reversed LPS-induced depletion of GSH.[7][8][9] | [7][8][9] |

| ROS Levels in Lung | LPS-induced acute lung injury in mice | 0.5% or 1% SMC/SEC in drinking water | Reversed LPS-induced increase in ROS.[7][8][9] | [7][8][9] |

| GPx, GR, and Catalase Activity in Lung | LPS-induced acute lung injury in mice | 0.5% or 1% SMC/SEC in drinking water | Reversed LPS-induced decrease in enzyme activities.[7][8] | [7][8] |

Table 2: Effects of N-Acetylcysteine (NAC) on Oxidative Stress Markers in Clinical and Preclinical Models of Respiratory Disease

| Parameter | Model System | Treatment | Key Findings | Reference |

| Exhaled H₂O₂ | Stable COPD patients | 600 mg NAC once daily for 12 months | Reduced H₂O₂ concentration in exhaled breath condensate.[10] | [10] |

| Exhaled H₂O₂ | Stable COPD patients | 1200 mg NAC daily | Superior reduction in exhaled H₂O₂ compared to 600 mg daily.[11] | [11] |

| Plasma Glutathione (GSH) | COPD patients | 600 mg NAC three times daily | Increased plasma GSH levels.[10] | [10] |

| Lung Lavage GSH | Humans | 600 mg NAC orally daily | Increased lung lavage GSH levels.[11] | [11] |

| Sputum Eosinophil Cationic Protein (ECP) and IL-8 | COPD patients | 600 mg/day NAC | Decreased sputum ECP and IL-8.[12] | [12] |

| Glutathione Peroxidase (GPx) in blood | COPD patients | Fluticasone propionate (1000 µ g/day ) or NAC (600 mg/day) | Steroid treatment increased GPx; NAC had anti-inflammatory effects.[12] | [12] |

| Lung Damage (Histological) | Cigarette smoke-exposed mice | NAC treatment for 21 days | The lowest percentage of lung damage (26.6%) was in the NAC group.[13][14] | [13][14] |

| IL-6 and IL-8 Secretion | Cigarette smoke extract-treated Calu-3 cells | 5 mM NAC | Inhibited the increase in IL-6 and IL-8 secretion.[15] | [15] |

| Intracellular and Mitochondrial ROS | Cigarette smoke extract-treated Calu-3 cells | 5 mM NAC | Blocked the increase in cellular and mitochondrial ROS.[15] | [15] |

Key Signaling Pathways

This compound and related thiol antioxidants are known to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2-Keap1 and NF-κB pathways.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. Thiol-containing compounds like this compound are hypothesized to activate this pathway by providing the cysteine necessary for glutathione synthesis, which in turn can influence the cellular redox state and lead to Nrf2 activation.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Oxidative stress and respiratory system: pharmacological and clinical reappraisal of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative Stress and Respiratory System: Pharmacological and Clinical Reappraisal of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. s-Ethyl Cysteine and s-Methyl Cysteine Protect Human Bronchial Epithelial Cells Against Hydrogen Peroxide Induced Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Post-Intake of S-Ethyl Cysteine and S-Methyl Cysteine Improved LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journaljammr.com [journaljammr.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. The role for N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical immunology The effects of N-acetylcysteine and inhaled steroid on inflammatory and oxidative stress markers in chronic obstructive pulmonary disease (COPD) [ceji.termedia.pl]

- 13. The Protective Effect of N-Acetylcysteine and Honey Against Lungs Damage of Mice (Mus Musculus) After Cigarette Smoke Exposure: A Histological Study | Tando | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. N-acetyl cysteine reverts the proinflammatory state induced by cigarette smoke extract in lung Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Chemical Properties of Mecysteine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine hydrochloride, the methyl ester of L-cysteine hydrochloride, is a mucolytic agent employed in the treatment of respiratory conditions characterized by the overproduction of viscous mucus. Its efficacy stems from its ability to cleave disulfide bonds within the glycoprotein matrix of mucus, thereby reducing its viscosity and facilitating its expectoration. Beyond its mucolytic action, this compound hydrochloride also exhibits antioxidant properties, contributing to its therapeutic profile. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound hydrochloride, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals in their work with this compound.

Structural and Physicochemical Properties

This compound hydrochloride is a white crystalline powder with a characteristic slight sulfurous odor. It is soluble in water and ethanol.[1]

Chemical Structure

Systematic Name: methyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride Synonyms: L-Cysteine methyl ester hydrochloride, Acdrile, Actiol[1]

Figure 1: Chemical structure of this compound hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO₂S | [2] |

| Molecular Weight | 171.65 g/mol | [1] |

| CAS Number | 18598-63-5 | [3] |

| Appearance | White crystalline powder | [1] |

| Odor | Slight sulfur-like odor | [1] |

| Melting Point | Data not readily available. | |

| Solubility | Soluble in water and ethanol. | [1] |

| pKa | Data not readily available for the ester. The pKa values for the carboxyl, thiol, and amino groups of the parent amino acid, cysteine, are approximately 1.9, 8.3, and 10.8, respectively. Esterification of the carboxyl group will alter these values. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound hydrochloride. Below are the expected spectroscopic data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~3.8 | s | 3H | -OCH₃ | [4][5] |

| ~4.3 | t | 1H | α-CH | [4][5] |

| ~3.1 | d | 2H | β-CH₂ | [4][5] |

| ~1.9 | s | 1H | -SH | [4][5] |

| ~8.5 | br s | 3H | -NH₃⁺ | [4][5] |

| Note: Predicted shifts are based on the structure and data for related compounds. The solvent is typically D₂O or DMSO-d₆. In D₂O, the -SH and -NH₃⁺ protons will exchange and may not be observed. |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~170 | C=O (ester) | [6][7][8] |

| ~55 | -OCH₃ | [6][7][8] |

| ~54 | α-CH | [6][7][8] |

| ~25 | β-CH₂ | [6][7][8] |

| Note: Predicted shifts are based on the structure and data for related compounds. The solvent is typically D₂O or DMSO-d₆. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3400-2500 | Strong, broad | O-H (of COOH, if hydrolyzed), N-H stretching (amine salt) | [9][10][11] |

| ~2550 | Weak | S-H stretching | [9][10][11] |

| ~1740 | Strong | C=O stretching (ester) | [9][10][11] |

| ~1580 | Medium | N-H bending (amine salt) | [9][10][11] |

| ~1230 | Strong | C-O stretching (ester) | [9][10][11] |

| Note: Based on the IR spectrum of L-cysteine hydrochloride and general IR absorption tables. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, this compound hydrochloride is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 136, corresponding to the free base (C₄H₉NO₂S). Common fragmentation pathways would involve the loss of the methyl ester group, the thiol group, and cleavage of the Cα-Cβ bond.[12][13][14][15]

Chemical Properties and Mechanism of Action

Mucolytic Activity

This compound hydrochloride's primary therapeutic action is its mucolytic effect.[16][17] Mucus is a complex viscoelastic gel composed of water, salts, lipids, and high molecular weight glycoproteins called mucins. The gel-like structure of mucus is maintained by disulfide bonds (-S-S-) that cross-link the mucin protein chains.[16] this compound hydrochloride possesses a free thiol (-SH) group that acts as a reducing agent, cleaving these disulfide bonds to form mixed disulfides. This process breaks down the complex mucin network, leading to a decrease in the viscosity and elasticity of the mucus, making it easier to clear from the respiratory tract.[16][17]

Caption: Mucolytic action of this compound hydrochloride.

Antioxidant Activity

The thiol group of this compound hydrochloride also confers antioxidant properties.[16] It can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, which are implicated in the inflammatory processes of various respiratory diseases. By neutralizing these damaging free radicals, this compound hydrochloride helps to protect the respiratory epithelium from oxidative stress and reduce inflammation.[16]

Caption: Antioxidant action of this compound hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and activity assessment of this compound hydrochloride.

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride from L-cysteine.[18][19][20][21][22]

Materials:

-

L-cysteine hydrochloride monohydrate

-